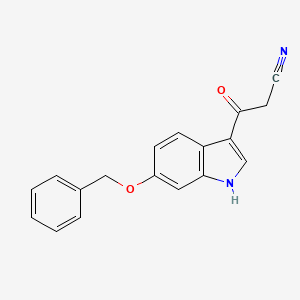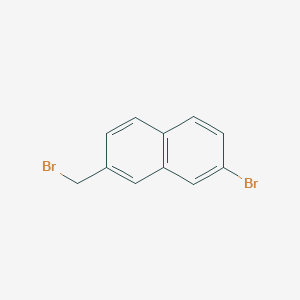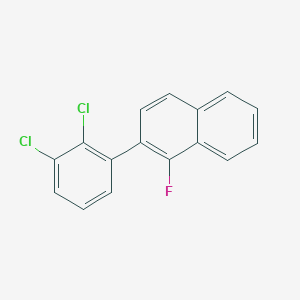![molecular formula C16H20ClNSi B11834683 N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine CAS No. 61222-43-3](/img/structure/B11834683.png)
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a benzyl group attached to a methanamine backbone, with a 3-chlorophenyl and dimethylsilyl group attached to the nitrogen atom. This combination of functional groups imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine typically involves a multi-step process. One common method includes the reaction of benzylamine with a chlorophenylsilane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted methanamines.
Aplicaciones Científicas De Investigación
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: Researchers study the compound for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-1-[(3-methylphenyl)(dimethyl)silyl]methanamine
- N-Benzyl-1-[(3-fluorophenyl)(dimethyl)silyl]methanamine
- N-Benzyl-1-[(3-bromophenyl)(dimethyl)silyl]methanamine
Uniqueness
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine is unique due to the presence of the 3-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
61222-43-3 |
|---|---|
Fórmula molecular |
C16H20ClNSi |
Peso molecular |
289.87 g/mol |
Nombre IUPAC |
N-[[(3-chlorophenyl)-dimethylsilyl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C16H20ClNSi/c1-19(2,16-10-6-9-15(17)11-16)13-18-12-14-7-4-3-5-8-14/h3-11,18H,12-13H2,1-2H3 |
Clave InChI |
LJHPDPJAADFQHU-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CNCC1=CC=CC=C1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N~2~-[(2-Oxonaphthalen-1(2H)-ylidene)methyl]-L-glutamine](/img/structure/B11834623.png)
![11-Cyclohexyl-n-(n,n-dimethylsulfamoyl)-6-ethoxy-8-methoxy-6h-isoindolo[2,1-a]indole-3-carboxamide](/img/structure/B11834628.png)


![2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11834646.png)
![N-[(1-Methyl-1H-indol-2-yl)ethyl]trifluoroacetamide](/img/structure/B11834648.png)

![(S)-tert-butyl 3-(2-tert-butyl-6-chlorobenzo[d]oxazol-7-ylsulfonyl)piperidine-1-carboxylate](/img/structure/B11834655.png)

![2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester](/img/structure/B11834664.png)

